
4-Methyl-1-(trimethylsilyl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(trimethylsilyl)hexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexanone backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)hexan-1-one typically involves the introduction of a trimethylsilyl group to a hexanone precursor. One common method is the reaction of 4-methylhexan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(trimethylsilyl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted hexanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(trimethylsilyl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing molecular pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-hexanol: Similar in structure but lacks the trimethylsilyl group.
4-Methyl-1-hexanone: Similar backbone but without the trimethylsilyl group.
1-Trimethylsilyl-1-hexyne: Contains a trimethylsilyl group but differs in the position and type of functional groups.
Uniqueness
4-Methyl-1-(trimethylsilyl)hexan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Eigenschaften
CAS-Nummer |
89165-14-0 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
4-methyl-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(2)7-8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
NIGGRSXYTPSHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


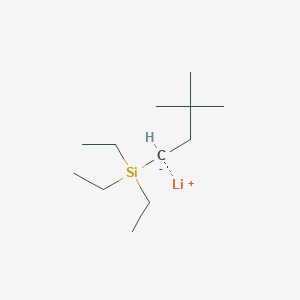
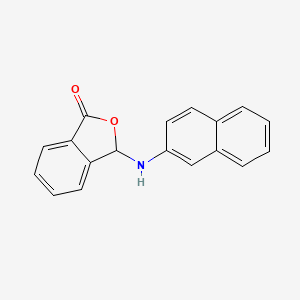
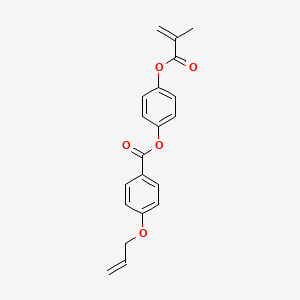
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
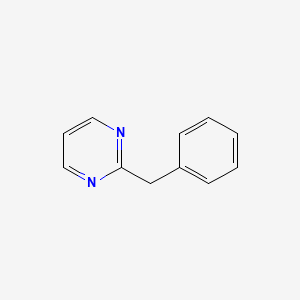
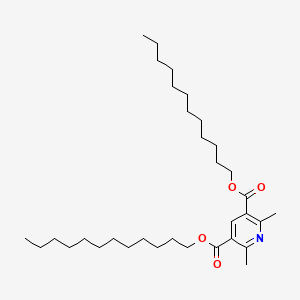
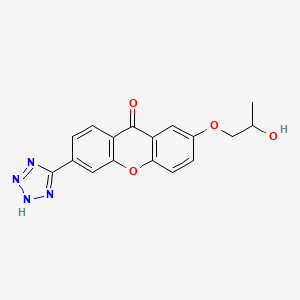
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
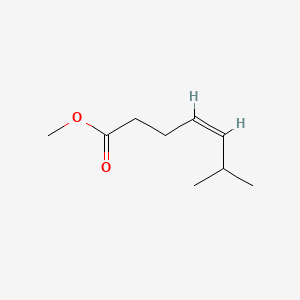
silane](/img/structure/B14149387.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
